N-{3-oxo-2-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,2,4-thiadiazol-5-yl}benzenecarboxamide
Description
The compound N-{3-oxo-2-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,2,4-thiadiazol-5-yl}benzenecarboxamide features a 1,2,4-thiadiazole core substituted at position 2 with a 3-(trifluoromethyl)benzoyl group and at position 5 with a benzene carboxamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to electronic and steric properties that influence binding interactions.
Properties
IUPAC Name |
N-[3-oxo-2-[3-(trifluoromethyl)benzoyl]-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O3S/c18-17(19,20)12-8-4-7-11(9-12)14(25)23-16(26)22-15(27-23)21-13(24)10-5-2-1-3-6-10/h1-9H,(H,21,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGUYZYMDZQKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-oxo-2-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,2,4-thiadiazol-5-yl}benzenecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Antimicrobial Properties
Research has indicated that derivatives of thiadiazoles, including compounds similar to this compound, exhibit significant antimicrobial activity. A study highlighted that various thiadiazole derivatives demonstrated effective inhibition against multiple bacterial strains. For instance, compounds with similar structural motifs showed Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 10 µg/mL against Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Thiadiazole derivatives have been recognized for their anticancer properties. A notable case study involved a series of thiadiazole compounds where one derivative exhibited selective cytotoxicity against human breast cancer cell lines with an IC50 value in the low micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 1.5 | Apoptosis induction |
| Compound B | HeLa (cervical cancer) | 0.8 | Cell cycle arrest |
Anti-Tubercular Activity
Recent studies have also explored the anti-tubercular potential of thiadiazole derivatives. For example, compounds structurally related to this compound were tested against Mycobacterium tuberculosis. One derivative showed an impressive 92% inhibition at a concentration of 250 µg/mL .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction : It could potentially intercalate into DNA strands or bind to DNA repair enzymes, disrupting replication and transcription processes.
Case Studies
Several studies have documented the efficacy of thiadiazole derivatives:
- Villemagne et al. (2020) : Developed new oxadiazole compounds as EthR inhibitors for tuberculosis treatment. The study reported enhanced solubility and metabolic stability .
- Parikh et al. (2020) : Investigated substituted thiadiazoles for their anti-tuberculosis activity against Mtb H37Rv strain, highlighting significant inhibition rates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following compounds share partial structural homology with the target molecule, enabling comparative analysis of substituent effects and heterocycle variations:
Analysis of Structural and Functional Differences
Heterocyclic Core Variations
- 1,2,4-Thiadiazole (Target Compound) : The sulfur and nitrogen atoms in the thiadiazole ring confer distinct electronic properties, enabling hydrogen bonding and π-stacking interactions. Compared to thiazole (as in ), the thiadiazole core is less aromatic but offers greater metabolic resistance due to reduced ring strain.
- 1,2,3-Triazole (PTCT) : The triazole ring ( ) is highly aromatic, enhancing stability and metal-binding capabilities (e.g., Hg²⁺ sensing). However, it lacks the keto group present in thiadiazoles, limiting redox reactivity.
Substituent Effects
- Trifluoromethyl vs.
- Methoxy vs. Carboxamide : The 4-methoxy substituent in ’s compound reduces steric hindrance compared to the bulkier benzene carboxamide in the target molecule, possibly improving solubility but reducing target specificity.
Pharmacological Implications
- The trifluoromethyl group in the target compound and PTCT ( ) enhances membrane permeability and resistance to oxidative degradation, a critical feature for bioactive molecules.
- Thiazole-based analogs ( ) may exhibit divergent biological activity due to differences in ring electronics and substituent positioning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
